3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
This compound is a dimeric pyridinone derivative featuring two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged by a 4-nitrophenylmethylene group. Its synthesis involves a condensation reaction, analogous to methods used for bis-coumarin derivatives, though with pyridinone monomers instead of coumarins .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQACAWHSVQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the pyridinone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups on the pyridinone rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) possesses significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibitory effects were noted with minimum inhibitory concentrations (MIC) lower than those of common antibiotics.
- Escherichia coli : Displayed moderate activity, suggesting potential as an alternative treatment for resistant strains.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities using various assays such as DPPH and ABTS. Results indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown promising results in:
- Inducing apoptosis in breast and lung cancer cell lines.
- Inhibiting key signaling pathways associated with tumor growth.
Material Science Applications
Beyond biological applications, this compound's unique structure also lends itself to potential uses in material science:
- Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its ability to form stable complexes with metal ions suggests possible applications in catalysis and sensor development.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential for developing new antibacterial agents.
Case Study 2: Antioxidant Activity Assessment
In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was measured against standard antioxidants like ascorbic acid. The findings demonstrated that it had comparable efficacy in reducing oxidative stress markers in vitro.
Mechanism of Action
The mechanism by which “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Monomeric Pyridinone Derivatives
Example Compounds :
Key Differences :
- Molecular Complexity: The target compound’s dimeric structure increases molecular weight (409.39 g/mol vs. 139.15 g/mol for the monomer) and introduces additional hydrogen-bonding sites via the hydroxyl groups.
Bis-Coumarin Derivatives
Example Compounds :
- 3,3'-[(5-(4-Chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6a): A coumarin-based dimer with a molecular weight of 530.89 g/mol and melting point of 265–269°C .
- 3,3'-((4-Nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Synthesized via analogous condensation but with coumarin monomers .
Key Differences :
- Structural Rigidity: Coumarins contain a rigid lactone ring, while pyridinones offer a more flexible heterocyclic system.
- Physicochemical Properties: The coumarin derivative 6a has a higher melting point (265–269°C) compared to the pyridinone target compound (data unavailable), likely due to stronger π-π stacking in coumarins .
- Spectral Features: The coumarin C=O stretch at 1683 cm⁻¹ (IR) contrasts with the pyridinone’s hydroxyl-dominated IR profile .
Bis-Indole Derivatives
Example Compound :
- 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole): Features indole rings instead of pyridinones, with a molecular weight of 375.40 g/mol and melting point of 220–222°C .
Key Differences :
- Hydrogen Bonding: Indole’s NH groups (IR: 3420 cm⁻¹) vs. pyridinone’s OH groups (IR: ~3314 cm⁻¹) result in distinct solubility and acidity profiles.
- Aromaticity: Indole’s fused benzene-pyrrole system confers greater aromatic stability compared to pyridinone’s non-fused structure .
Structural Analogs from PubChem
Example Compounds :
Key Differences :
- Steric Effects: The 1,6-dimethyl groups in the target compound may hinder rotation around the pyridinone ring, affecting conformational flexibility.
- Acidity : Additional methyl groups could reduce hydroxyl acidity compared to less-substituted analogs .
Data Table: Comparative Analysis
Biological Activity
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), often referred to as a bis-pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and two hydroxymethylpyridinones, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . It exhibits a yellow solid appearance with a melting point ranging from 238°C to 240°C. The compound's structure can be described as follows:
- Nitrophenyl moiety : Contributes to the electron-withdrawing properties, enhancing reactivity.
- Pyridinone units : Known for various biological activities including antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds similar to 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyridinones possess inhibitory effects against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against pathogens such as E. coli and Staphylococcus aureus .
Antioxidant Properties
The antioxidant capacity of this compound is notable. Studies have shown that pyridinone derivatives can scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms from hydroxyl groups present in the structure .
Enzyme Inhibition
One significant area of interest is the inhibition of enzymes related to metabolic disorders. Compounds with similar structures have been tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are implicated in diabetes management and neurodegenerative diseases respectively .
Case Studies and Research Findings
- In Vivo Studies : A study involving rats demonstrated the metabolism of nitrophenyl derivatives, revealing pathways like N-acetylation and N-dealkylation that are critical for understanding the pharmacokinetics of such compounds .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the nitrophenyl group can significantly affect biological activity. For instance, variations in substituents on the phenyl ring enhance or reduce antimicrobial potency .
- Comparative Analysis : In a comparative study with standard drugs like acarbose (an α-glucosidase inhibitor), certain pyridinone derivatives showed higher inhibitory activity, suggesting that 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) could be a candidate for further development in diabetes treatment .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis likely follows a multi-step pathway involving condensation reactions. For analogous pyridine derivatives, refluxing aldehydes and ketones (e.g., benzaldehyde and p-nitroacetophenone) with ammonium acetate in glacial acetic acid under controlled temperature (e.g., 2 hours at reflux) is a common approach . Optimization could involve adjusting stoichiometry (e.g., excess ketone), solvent polarity, or catalysts. Characterization via melting point analysis and NMR can validate purity and structure.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic proton environments (e.g., nitro and hydroxyl substituents) and methyl group signals.
- HRMS (ESI) : Confirm molecular ion peaks with <2 ppm error .
- IR Spectroscopy : Identify hydroxyl (-OH) stretching (~3200 cm⁻¹) and nitro (-NO₂) vibrations (~1520 cm⁻¹).
Sample preparation should follow strict drying protocols (e.g., vacuum drying at 60°C) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers evaluate the environmental fate of this compound using experimental models?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Measure hydrophobicity (logP) via shake-flask method and photodegradation under UV-Vis light.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS to track metabolite formation .
- Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna or algae, correlating results with structural analogs (e.g., nitroaromatic compounds’ electron-withdrawing effects) .
Q. How can contradictory solubility data for this compound be resolved across studies?
- Methodological Answer : Systematically test solubility under controlled variables:
- Solvent Polarity : Use a Hansen solubility parameter matrix (e.g., DMSO vs. ethanol).
- pH Dependence : Measure solubility in buffered solutions (pH 2–12) due to hydroxyl group ionization.
- Temperature Gradients : Conduct experiments at 25°C, 40°C, and 60°C.
Report results with error margins and validate via HPLC purity checks .
Experimental Design & Data Analysis
Q. What statistical models are suitable for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit EC50/LC50 values. For multi-factorial designs (e.g., rootstock impacts on plant uptake ), apply split-plot ANOVA with post-hoc Tukey tests. Replicate experiments (n=4) to ensure statistical power .
Q. How can researchers differentiate between synergistic and antagonistic effects in multi-component systems involving this compound?
- Methodological Answer : Employ response surface methodology (RSM) or isobolographic analysis. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
